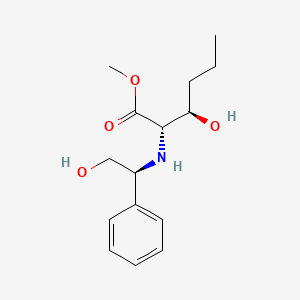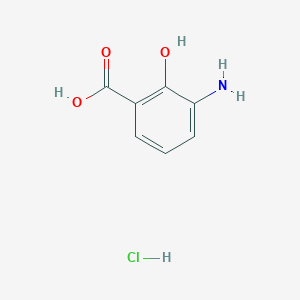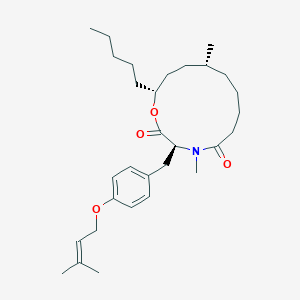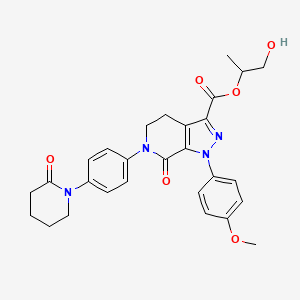
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method involves the use of enantioselective synthesis techniques. For instance, starting from a chiral precursor, such as Garner’s aldehyde, the compound can be synthesized through a series of reactions including Horner–Wadsworth–Emmons reaction, 1,4-addition of lithium dialkylcuprates, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions and efficient purification techniques to ensure the desired enantiomer is obtained with high purity. The use of automated synthesis and purification systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination and acetic anhydride (Ac₂O) for acetylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)butanoic Acid Methyl Ester
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)pentanoic Acid Methyl Ester
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)heptanoic Acid Methyl Ester
Uniqueness
The uniqueness of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester lies in its specific stereochemistry and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H23NO4 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
methyl (2S,3R)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]hexanoate |
InChI |
InChI=1S/C15H23NO4/c1-3-7-13(18)14(15(19)20-2)16-12(10-17)11-8-5-4-6-9-11/h4-6,8-9,12-14,16-18H,3,7,10H2,1-2H3/t12-,13-,14+/m1/s1 |
Clave InChI |
IHKXMYCWCUJUHV-MCIONIFRSA-N |
SMILES isomérico |
CCC[C@H]([C@@H](C(=O)OC)N[C@H](CO)C1=CC=CC=C1)O |
SMILES canónico |
CCCC(C(C(=O)OC)NC(CO)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)

![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)


![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
